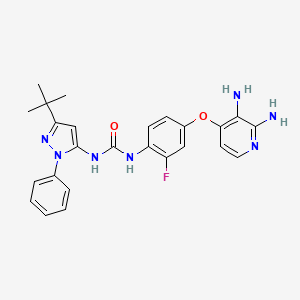
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea
説明
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea is a useful research compound. Its molecular formula is C25H26FN7O2 and its molecular weight is 475.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Psoriasis Treatment
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(4-((2,3-diaminopyridin-4-yl)oxy)-2-fluorophenyl)urea and its derivatives have been explored for treating psoriasis. A specific compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)-3-fluorophenyl)-3-(5-tert-butylisoxazol-3-yl)urea, showed potent antipsoriatic effects in a psoriatic animal model, indicating its potential as a drug candidate for psoriasis treatment (Li et al., 2016).
MAP Kinase p38α Inhibition
Compounds similar to this compound have been investigated for their inhibitory activity against p38α mitogen-activated protein kinase (MAPK). These compounds are considered potential candidates for treating diseases related to MAPK, including inflammatory and autoimmune diseases. For instance, a related compound, ethyl [4-(3-tert-butyl-5-{[(1,3-thiazol-2-ylamino)carbonyl]amino}-1H-pyrazol-1-yl)phenyl]acetate, effectively inhibited p38α mediated phosphorylation in HeLa cells (Getlik et al., 2012).
FLT3 Inhibition
This compound derivatives have also been explored as FMS-like tyrosine kinase 3 (FLT3) inhibitors. These inhibitors are particularly significant in overcoming drug-resistant mutations in FLT3, which is crucial in the treatment of acute myeloid leukemia. For example, 1-(5-(tert-butyl)isoxazol-3-yl)-3-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3- fluorophenyl)urea showed inhibitory concentrations against different FLT3 mutations (Zhang et al., 2020).
Anticancer Activity
Compounds structurally related to this compound have been synthesized and evaluated for their potential anticancer activity. These compounds have shown promising results in inhibiting topoisomerase IIα, a key enzyme in cancer cell proliferation. For instance, analogues like ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates demonstrated notable cytotoxicity against various cancer cell lines, including HeLa and NCI-H460 (Alam et al., 2016).
特性
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[4-(2,3-diaminopyridin-4-yl)oxy-2-fluorophenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O2/c1-25(2,3)20-14-21(33(32-20)15-7-5-4-6-8-15)31-24(34)30-18-10-9-16(13-17(18)26)35-19-11-12-29-23(28)22(19)27/h4-14H,27H2,1-3H3,(H2,28,29)(H2,30,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDIUIFOPPIZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C(C(=NC=C3)N)N)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



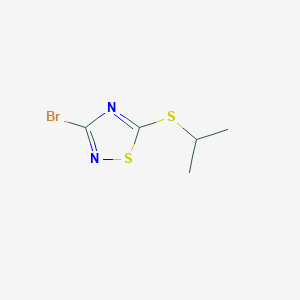
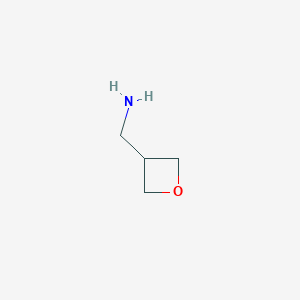
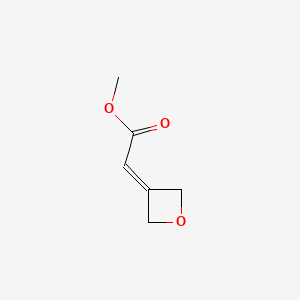
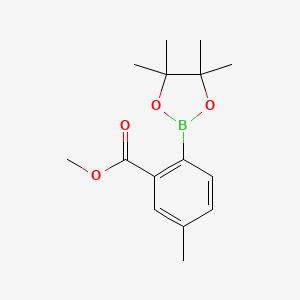

![3-Ethynylimidazo[1,2-b]pyridazine](/img/structure/B1394175.png)
![Ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1394176.png)
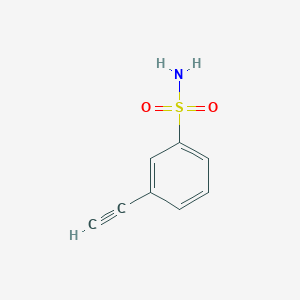
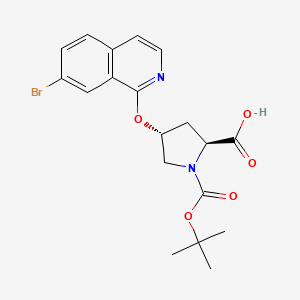
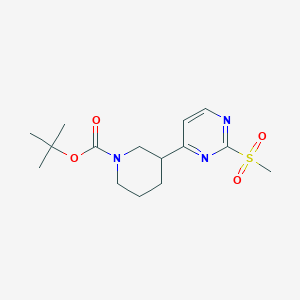
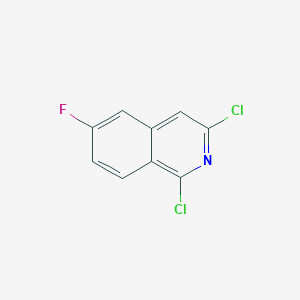
![4-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1394184.png)

